3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride
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Overview
Description
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is an organic compound with a complex structure that includes an amino group, a bromine atom, a fluorine atom, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4-fluorobenzyl alcohol, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-[(3-chloro-4-fluorophenyl)methyl]propan-1-ol hydrochloride
- 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride
- 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]butan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is unique due to the specific combination of bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-4-fluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14;/h1-2,4,8,14H,3,5-6,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNXGOCXHIZQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)CO)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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